Benzossapine

Benzoxepines are a class of heterocyclic compounds characterized by the presence of a benzene ring fused to an oxepin ring, which is a six-membered aromatic ring containing four carbon atoms and two oxygen atoms. These compounds exhibit diverse biological activities due to their unique structural features, making them attractive targets for drug discovery. Benzoxepines have been explored for various therapeutic applications including antiviral, anticancer, and anti-inflammatory properties. Their synthetic versatility allows for the modification of functional groups at strategic positions to enhance potency and selectivity. The pharmacological potential of benzoxepines is under active investigation in both academic research and pharmaceutical industries, highlighting their importance in modern medicinal chemistry.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

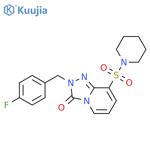

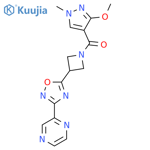

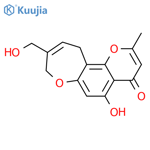

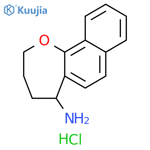

|

Eranthin | 73694-16-3 | C15H14O5 |

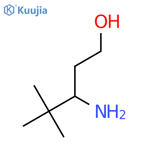

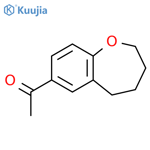

|

1-(2,3,4,5-Tetrahydrobenzo[b]oxepin-7-yl)ethanone | 111038-74-5 | C12H14O2 |

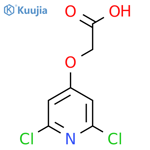

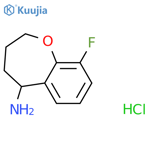

|

9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | 1432682-02-4 | C10H13ClFNO |

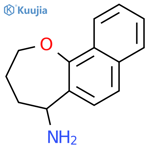

|

2H,3H,4H,5H-naphtho1,2-boxepin-5-amine hydrochloride | 1376320-00-1 | C14H16ClNO |

|

9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine | 1369140-29-3 | C10H11BrO |

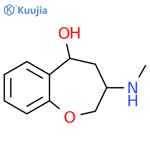

|

3-(Methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | 135130-81-3 | C11H15NO2 |

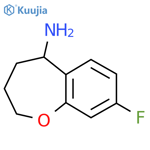

|

8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | 1267814-70-9 | C10H12FNO |

|

2H,3H,4H,5H-naphtho1,2-boxepin-5-amine | 1094350-58-9 | C14H15NO |

|

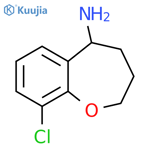

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | 1094299-22-5 | C10H12ClNO |

|

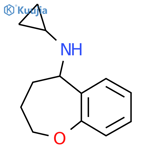

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | 1153447-46-1 | C13H17NO |

Letteratura correlata

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

3. Book reviews

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Fornitori consigliati

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati